molecular formula C10H10N2O2 B14817496 5-Cyclopropoxy-6-methoxynicotinonitrile

5-Cyclopropoxy-6-methoxynicotinonitrile

Cat. No.: B14817496
M. Wt: 190.20 g/mol
InChI Key: QSUIUCKHGDISFA-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methoxynicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a cyclopropoxy group at position 5, a methoxy group at position 6, and a nitrile group at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the cyclopropoxy moiety, which is less common compared to traditional alkoxy substituents.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-10-9(14-8-2-3-8)4-7(5-11)6-12-10/h4,6,8H,2-3H2,1H3

InChI Key

QSUIUCKHGDISFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-methoxynicotinonitrile typically involves the reaction of 5-methoxynicotinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

The following analysis compares 5-cyclopropoxy-6-methoxynicotinonitrile with structurally related pyridine derivatives, focusing on synthesis, substituent effects, and reactivity.

Key Observations :

  • Steric and Electronic Effects: The cyclopropoxy group in this compound introduces greater steric hindrance compared to methoxy or nitro groups in analogs like 2-methoxy-4-methyl-5-nitropyridine. This may reduce reaction efficiency in nucleophilic substitutions, as cyclopropoxide is bulkier than methoxide or nitrating agents .
  • Nitrile vs. This could favor subsequent functionalization (e.g., cross-coupling reactions).
Reactivity and Stability
  • Thermal Stability : Cyclopropoxy-substituted compounds are generally less thermally stable than methoxy analogs due to ring strain in the cyclopropane moiety. This may limit applications in high-temperature processes.
  • Solubility : The nitrile group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nitro-substituted pyridines, which are more lipophilic .

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